molecular formula C18H18ClFN2O B247478 1-(3-Chlorobenzoyl)-4-(4-fluorobenzyl)piperazine

1-(3-Chlorobenzoyl)-4-(4-fluorobenzyl)piperazine

Cat. No. B247478
M. Wt: 332.8 g/mol
InChI Key: XXFZZHOHODLFDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorobenzoyl)-4-(4-fluorobenzyl)piperazine, also known as CFP, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely used in scientific research due to its diverse biological activities and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzoyl)-4-(4-fluorobenzyl)piperazine is not fully understood. However, it has been shown to interact with various targets in the central nervous system, including serotonin receptors, dopamine receptors, and voltage-gated ion channels. 1-(3-Chlorobenzoyl)-4-(4-fluorobenzyl)piperazine has been shown to modulate the activity of these targets, leading to its diverse biological effects.
Biochemical and Physiological Effects
1-(3-Chlorobenzoyl)-4-(4-fluorobenzyl)piperazine has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumors, and enhance the efficacy of chemotherapy drugs. In addition, 1-(3-Chlorobenzoyl)-4-(4-fluorobenzyl)piperazine has been shown to modulate the activity of neurotransmitters in the brain, leading to its antipsychotic and antidepressant effects.

Advantages and Limitations for Lab Experiments

1-(3-Chlorobenzoyl)-4-(4-fluorobenzyl)piperazine has several advantages for lab experiments. It is a highly potent compound, which allows for the use of low concentrations in experiments. In addition, 1-(3-Chlorobenzoyl)-4-(4-fluorobenzyl)piperazine has been shown to exhibit a high degree of selectivity for its targets, which minimizes off-target effects. However, 1-(3-Chlorobenzoyl)-4-(4-fluorobenzyl)piperazine has several limitations for lab experiments. It is a relatively expensive compound, which limits its use in large-scale experiments. In addition, 1-(3-Chlorobenzoyl)-4-(4-fluorobenzyl)piperazine has been shown to exhibit toxicity in some cell lines, which requires careful consideration when designing experiments.

Future Directions

There are several future directions for the study of 1-(3-Chlorobenzoyl)-4-(4-fluorobenzyl)piperazine. One area of interest is the development of 1-(3-Chlorobenzoyl)-4-(4-fluorobenzyl)piperazine-based drugs for the treatment of cancer and neurological disorders. In addition, the identification of new targets for 1-(3-Chlorobenzoyl)-4-(4-fluorobenzyl)piperazine could lead to the discovery of new biological pathways and therapeutic targets. Finally, the development of new synthesis methods for 1-(3-Chlorobenzoyl)-4-(4-fluorobenzyl)piperazine could lead to more cost-effective and scalable production methods.
Conclusion
In conclusion, 1-(3-Chlorobenzoyl)-4-(4-fluorobenzyl)piperazine is a highly potent and selective compound that has been widely used in scientific research. Its diverse biological activities and potential therapeutic applications make it an attractive target for further study. The development of new synthesis methods and the identification of new targets for 1-(3-Chlorobenzoyl)-4-(4-fluorobenzyl)piperazine could lead to the discovery of new biological pathways and therapeutic targets.

Synthesis Methods

The synthesis of 1-(3-Chlorobenzoyl)-4-(4-fluorobenzyl)piperazine involves the reaction of 4-fluorobenzylamine with 1-(3-chlorobenzoyl)piperazine in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a high purity product. The chemical structure of 1-(3-Chlorobenzoyl)-4-(4-fluorobenzyl)piperazine is shown in Figure 1.

Scientific Research Applications

1-(3-Chlorobenzoyl)-4-(4-fluorobenzyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including anticancer, antipsychotic, and antidepressant effects. In addition, 1-(3-Chlorobenzoyl)-4-(4-fluorobenzyl)piperazine has been used as a tool compound to study the function of various receptors and ion channels in the central nervous system.

properties

Molecular Formula

C18H18ClFN2O

Molecular Weight

332.8 g/mol

IUPAC Name

(3-chlorophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C18H18ClFN2O/c19-16-3-1-2-15(12-16)18(23)22-10-8-21(9-11-22)13-14-4-6-17(20)7-5-14/h1-7,12H,8-11,13H2

InChI Key

XXFZZHOHODLFDZ-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)Cl

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.